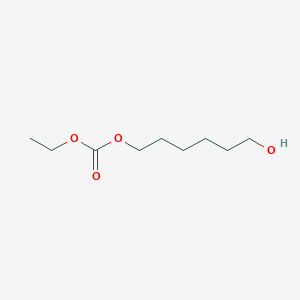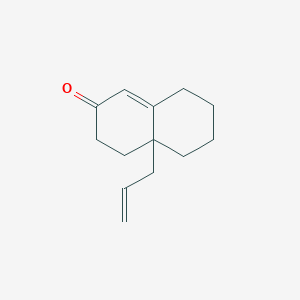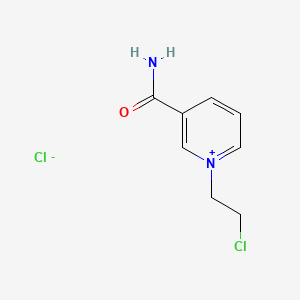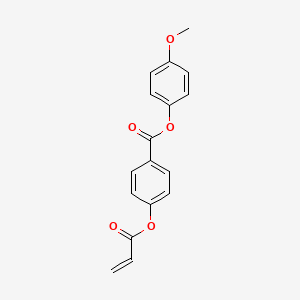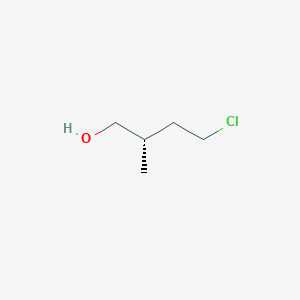
(2S)-4-Chloro-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Chloro-2-methylbutan-1-ol: is an organic compound with the molecular formula C5H11ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Chloro-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the chlorination of 2-methylbutan-1-ol using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methylbutan-1-ol+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (2S)-4-Chloro-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: 4-Chloro-2-methylbutanal or 4-Chloro-2-methylbutanone.
Reduction: 4-Chloro-2-methylbutane.
Substitution: 4-Hydroxy-2-methylbutan-1-ol or 4-Amino-2-methylbutan-1-ol.
Scientific Research Applications
Chemistry: (2S)-4-Chloro-2-methylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-4-Chloro-2-methylbutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(2R)-4-Chloro-2-methylbutan-1-ol: The enantiomer of (2S)-4-Chloro-2-methylbutan-1-ol, which has different stereochemistry.
4-Chloro-2-methylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
4-Chloro-2-methylbutanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups. Its chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
66261-44-7 |
|---|---|
Molecular Formula |
C5H11ClO |
Molecular Weight |
122.59 g/mol |
IUPAC Name |
(2S)-4-chloro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
RMPDSRDWNMVNNJ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CCCl)CO |
Canonical SMILES |
CC(CCCl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




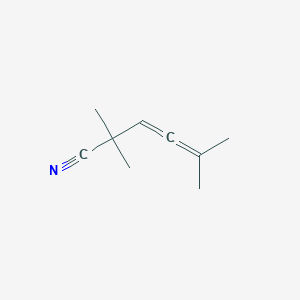
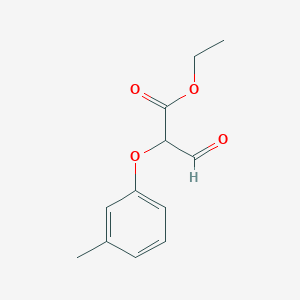
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)

